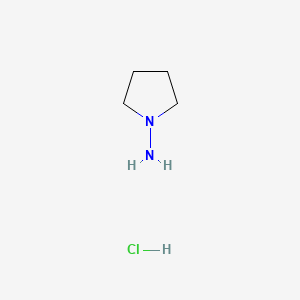

Pyrrolidin-1-amine hydrochloride

説明

Pyrrolidin-1-amine hydrochloride is an organic compound that belongs to the class of heterocyclic amines. It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

特性

IUPAC Name |

pyrrolidin-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c5-6-3-1-2-4-6;/h1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVYGDJRKCXTRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1389313-46-5 | |

| Record name | 1-Pyrrolidinamine, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1389313-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90979271 | |

| Record name | Pyrrolidin-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63234-71-9 | |

| Record name | 1-Aminopyrrolidine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63234-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidin-1-amine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063234719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidin-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidin-1-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Hydrazine Hydrate Route (From 1,4-Dichlorobutane)

- Reaction : 1,4-dichlorobutane reacts with hydrazine hydrate in methanol solvent under reflux conditions (70–75 °C) to form 1-aminopyrrolidine.

- Process Details :

- pH is maintained around 8–11 to optimize reaction.

- Methanol acts as solvent, preventing the formation of hazardous anhydrous hydrazine.

- Reaction time is typically 1–10 hours, with 1–3 hours at 50–80 °C being optimal.

- Purification : Fractional distillation separates methanol and isolates high purity pyrrolidin-1-amine.

- Yield and Purity : Up to 90% yield with nearly 100% purity.

- Advantages : High yield, mild conditions, and safer handling due to methanol solvent.

- Reference : CN1070857C patent details this method with exemplary experimental data.

Potassium Iodide Catalyzed Reaction of 1,4-Dichlorobutane and Methylamine

Though this method is primarily for N-methylpyrrolidine, it shares mechanistic similarities with pyrrolidin-1-amine synthesis.

- Reaction : 1,4-dichlorobutane reacts with methylamine aqueous solution in an ether solvent (e.g., diglyme or anisole) under potassium iodide catalysis.

- Conditions :

- Reaction temperature: 100–120 °C.

- Normal atmospheric pressure.

- Reaction time: 3–8 hours.

- Mechanism : Potassium iodide facilitates halogen exchange and nucleophilic substitution.

- Yields : Over 88% yield with product purity above 99%.

- Notes : Ether solvent forms hydrogen bonds with methylamine, enhancing solubility and reaction rate.

- Relevance : This approach informs similar nucleophilic substitution strategies applicable to pyrrolidin-1-amine formation.

- Reference : CN110590706B patent.

Chiral Synthesis Route for Aminopyrrolidine Hydrochlorides

For stereospecific forms, such as (S)-3-aminopyrrolidine dihydrochloride, a multistep chiral synthesis is employed:

- Starting Material : trans-4-hydroxyl-L-proline.

- Steps :

- Decarboxylation to form (R)-3-hydroxypyrrolidine hydrochloride.

- N-tert-butoxycarbonyl (N-Boc) protection of the amine.

- Hydroxyl sulfonylation to activate the hydroxyl group.

- Nucleophilic substitution (SN2) with sodium azide to invert configuration.

- Reduction of azide to amine with triphenylphosphine.

- Removal of N-Boc protection with concentrated hydrochloric acid to yield the dihydrochloride salt.

- Yields : High overall yield with mild reaction conditions.

- Advantages : Produces chiral, enantiomerically pure pyrrolidin-1-amine derivatives.

- Reference : CN102531987A patent.

Comparative Data Table of Preparation Methods

Research Findings and Analysis

- The hydrazine hydrate method offers a practical and scalable route with high yield and purity, suitable for industrial production of racemic this compound.

- The potassium iodide catalyzed substitution method, while developed for N-methylpyrrolidine, provides insights into solvent and catalyst effects that can be adapted for pyrrolidin-1-amine synthesis, emphasizing the importance of solvent choice to enhance nucleophile solubility and reaction rate.

- The chiral synthesis route is essential for producing enantiomerically pure compounds, critical in pharmaceutical applications, though it involves multiple steps and protective group strategies.

- Safety considerations are paramount, especially in handling hydrazine derivatives, where solvent choice can mitigate risks related to anhydrous hydrazine formation.

- The reaction conditions generally avoid high pressure, favoring simpler equipment and lower costs.

化学反応の分析

Types of Reactions: Pyrrolidin-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents or alkylating agents are used under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.

科学的研究の応用

Drug Discovery

Pyrrolidin-1-amine hydrochloride has been extensively studied for its potential as a pharmacophore in drug development. It has been incorporated into various compounds targeting different biological pathways.

- Inhibition of GlyT1 : Research indicates that derivatives of this compound exhibit significant inhibitory activity against the glycine transporter 1 (GlyT1), which is crucial in modulating neurotransmitter levels in the brain. For instance, compounds derived from this scaffold displayed Ki values as low as 0.001 μM, indicating potent activity with favorable efflux ratios, suggesting better brain penetration and reduced susceptibility to P-glycoprotein-mediated efflux .

Antidiabetic Agents

Pyrrolidine derivatives have also been explored as dual-target inhibitors for enzymes involved in carbohydrate metabolism, such as α-glucosidase and aldose reductase. These enzymes are critical in managing blood sugar levels and preventing complications associated with diabetes. The development of polyhydroxylated pyrrolidines has shown promise in mimicking carbohydrate structures, enhancing their efficacy against these targets .

Synthesis and Catalysis

The synthesis of this compound and its derivatives often involves innovative catalytic methods:

- Aminocyclization Reactions : This method allows for the formation of pyrrolidine rings from simple precursors through cyclization reactions, which can be catalyzed by various metal complexes . This approach not only simplifies the synthesis but also enhances the yield of desired products.

| Reaction Type | Catalyst Used | Yield (%) |

|---|---|---|

| Aminocyclization | Cp*Ir Complex | Good to Excellent |

| Pd-catalyzed Reactions | Pd(OAc)2 and S-Phos | High |

Inhibitors for Cognitive Dysfunction

Recent studies have focused on pyrrolidine-based inhibitors targeting 11β-HSD1, an enzyme implicated in cognitive dysfunction related to aging and Alzheimer’s disease. These inhibitors have shown promise in preclinical models, demonstrating improved cognitive function and metabolic stability .

Cancer Therapeutics

Pyrrolidine derivatives are being investigated for their roles in cancer treatment due to their ability to inhibit specific enzymatic pathways involved in tumor progression. For example, certain pyrrolidine-based compounds have been identified as effective dual inhibitors of key metabolic enzymes involved in cancer cell survival .

作用機序

The mechanism of action of pyrrolidin-1-amine hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as its role in drug development or chemical synthesis.

類似化合物との比較

Pyrrolidine: A parent compound with a similar structure but without the amine group.

Pyrrolidin-2-one: A derivative with a carbonyl group at the second position.

Pyrrolidine-2,5-dione: A compound with two carbonyl groups at the second and fifth positions.

Uniqueness: Pyrrolidin-1-amine hydrochloride is unique due to its specific amine group, which imparts distinct reactivity and biological activity compared to its analogs. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications.

生物活性

Pyrrolidin-1-amine hydrochloride, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structural feature contributes to its unique reactivity and biological properties. The compound can interact with various biological targets, influencing numerous biochemical pathways.

Target Interactions:

this compound interacts with several biological targets, including enzymes and receptors involved in neurotransmitter synthesis and degradation. Its mechanism of action is largely dependent on the spatial orientation of substituents on the pyrrolidine ring, which affects its binding affinity and specificity for these targets.

Biochemical Pathways:

The compound has been shown to modulate various cellular processes by influencing signaling pathways, gene expression, and cellular metabolism. For instance, it can activate or inhibit specific pathways that regulate cell proliferation and apoptosis.

Biological Activities

This compound exhibits a range of biological activities:

- Antioxidant Activity: It has been demonstrated to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: The compound can inhibit inflammatory mediators, providing potential therapeutic benefits in conditions like arthritis.

- Antimicrobial Properties: Studies indicate that it possesses antibacterial and antifungal activities, making it a candidate for developing new antibiotics .

- Neuropharmacological Effects: this compound has shown promise in modulating neurotransmitter systems, potentially aiding in the treatment of neurological disorders.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. The introduction of heteroatoms enhances its solubility and bioavailability. Studies suggest that the compound undergoes metabolic transformations that can affect its efficacy and safety profiles .

1. Anticancer Activity

A study investigated the anticancer properties of pyrrolidine derivatives, including this compound. The compound was tested against various cancer cell lines (e.g., MCF-7 and HeLa) and exhibited significant cytotoxic effects with IC50 values indicating effective dose ranges for therapeutic applications .

2. Neuroprotective Effects

Research highlighted the neuroprotective potential of this compound in models of neurodegeneration. The compound was found to enhance neuronal survival and reduce apoptosis through modulation of signaling pathways associated with oxidative stress .

Research Applications

This compound serves as a versatile scaffold in drug discovery:

- Medicinal Chemistry: It is utilized in synthesizing novel compounds targeting central nervous system disorders.

- Biological Research: The compound acts as a precursor for developing biologically active molecules used in various experimental studies .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Pyrrolidin-1-amine hydrochloride?

- Methodological Answer : this compound is typically synthesized via reductive amination of pyrrolidinone or through alkylation of pyrrolidine followed by salt formation. A common approach involves reacting pyrrolidine with an appropriate amine-protecting group (e.g., Boc), followed by deprotection and treatment with hydrochloric acid to yield the hydrochloride salt. For example:

Alkylation : React pyrrolidine with methyl iodide under basic conditions to form the intermediate.

Deprotection and Salt Formation : Remove the Boc group using trifluoroacetic acid (TFA), then neutralize with HCl to precipitate the hydrochloride salt .

- Key Considerations : Monitor reaction pH and temperature to avoid side reactions. Use inert atmospheres (e.g., nitrogen) to prevent oxidation.

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via H and C NMR, focusing on amine proton signals (δ ~2.5–3.5 ppm) and chloride counterion verification.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS: [M+H] expected at m/z 122.1 for Pyrrolidin-1-amine, plus HCl adducts).

- Elemental Analysis : Ensure stoichiometric Cl content matches theoretical values (e.g., ~29.3% Cl in CHClN) .

- HPLC-Purity Assessment : Use reverse-phase chromatography with UV detection at 210 nm for quantification .

Q. How should this compound be stored to ensure stability?

- Methodological Answer :

- Storage Conditions : Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hygroscopic degradation.

- Handling : Avoid prolonged exposure to light, moisture, or high temperatures (>25°C), which may lead to decomposition or amine oxidation.

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess shelf life and degradation products .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to optimize parameters like temperature, solvent polarity, and HCl stoichiometry. For example:

| Factor | Range Tested | Optimal Value |

|---|---|---|

| Reaction Temperature | 0–40°C | 25°C |

| HCl Equivalents | 1.0–2.5 | 1.2 |

| Solvent (Ethanol:Water) | 70:30–90:10 | 85:15 |

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) to enhance reaction rates and reduce side products.

Q. What strategies resolve discrepancies in reported physicochemical properties of this compound?

- Methodological Answer :

- Cross-Validation : Compare melting points, solubility, and spectral data across multiple batches and literature sources. For example:

- Reported Melting Point : 175–180°C (Literature) vs. 172–174°C (Experimental).

- Resolution : Perform DSC-TGA to confirm decomposition profiles and rule out impurities .

- Crystallography : Use single-crystal X-ray diffraction (SC-XRD) to resolve ambiguities in molecular configuration, especially for stereoisomers .

- Collaborative Studies : Share samples with independent labs to verify reproducibility.

Q. What advanced spectroscopic methods validate the structural integrity of this compound in complex matrices?

- Methodological Answer :

- Solid-State NMR : Differentiate between amorphous and crystalline forms, critical for polymorph screening.

- High-Resolution MS (HRMS) : Detect trace impurities (e.g., N-oxide derivatives) with ppm-level accuracy.

- X-ray Photoelectron Spectroscopy (XPS) : Confirm surface composition and chloride counterion binding in bulk materials .

- Case Study : In a formulation containing excipients, use LC-MS/MS with selective ion monitoring (SIM) to distinguish Pyrrolidin-1-amine from matrix interferences .

Data Contradiction Analysis

Q. How to address conflicting reports on the hygroscopicity of this compound?

- Methodological Answer :

- Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to measure moisture uptake at 25°C across 0–90% RH. Compare results with literature values.

- Karl Fischer Titration : Quantify water content in batches stored under varying conditions to identify storage-related discrepancies .

- Root Cause Analysis : Investigate differences in synthesis protocols (e.g., residual solvents like ethanol vs. acetonitrile) that may influence hygroscopicity .

Applications in Academic Research

Q. How is this compound utilized as a building block in medicinal chemistry?

- Methodological Answer :

- Peptide Synthesis : Serve as a precursor for N-alkylated amino acids or as a catalyst in coupling reactions.

- Ligand Design : Modify metal coordination complexes (e.g., Ru or Pd catalysts) to enhance enantioselectivity in asymmetric hydrogenation .

- Case Study : In kinase inhibitor development, incorporate Pyrrolidin-1-amine into scaffold modifications to improve solubility and bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。